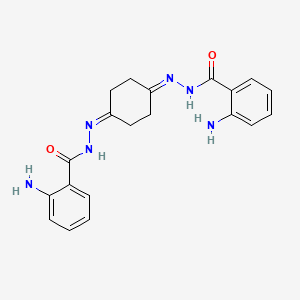![molecular formula C17H18N4O2 B11105337 6-Amino-3-tert-butyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11105337.png)
6-Amino-3-tert-butyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-AMINO-3-(TERT-BUTYL)-4-(4-HYDROXYPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-3-(TERT-BUTYL)-4-(4-HYDROXYPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve:
Starting Materials: Appropriate aldehydes, hydrazines, and malononitrile.
Catalysts: Acidic or basic catalysts to facilitate the cyclization process.
Solvents: Common organic solvents like ethanol or methanol.
Reaction Conditions: Refluxing the mixture at elevated temperatures for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Reactors: To ensure consistent product quality.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-3-(TERT-BUTYL)-4-(4-HYDROXYPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 6-AMINO-3-(TERT-BUTYL)-4-(4-HYDROXYPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Affecting metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Dihydropyrano[2,3-c]pyrazoles: A class of compounds with similar core structures.
Hydroxylated Derivatives: Compounds with hydroxyl groups attached to the aromatic ring.
Cyanide-Containing Compounds: Compounds with cyanide functional groups.
Uniqueness
6-AMINO-3-(TERT-BUTYL)-4-(4-HYDROXYPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H18N4O2 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
6-amino-3-tert-butyl-4-(4-hydroxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C17H18N4O2/c1-17(2,3)14-13-12(9-4-6-10(22)7-5-9)11(8-18)15(19)23-16(13)21-20-14/h4-7,12,22H,19H2,1-3H3,(H,20,21) |
InChI Key |
DRKUIIKHUAINHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11105254.png)
![methyl 4-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate](/img/structure/B11105261.png)
![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(3-methylphenyl)-4-oxobutanamide](/img/structure/B11105264.png)
![1-{5-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-4-[4-(morpholin-4-yl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B11105269.png)
![3-(Hydroxy{2-[(trimethylsilyl)oxy]cyclohexyl}phosphoryl)propanoic acid](/img/structure/B11105273.png)
![N,N'-[(3,4-Dimethoxyphenyl)methylene]bis(3-phenylpropanamide)](/img/structure/B11105282.png)
![2-Methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl acetate](/img/structure/B11105287.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11105291.png)

![2,4,5-trichloro-6-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11105306.png)
![(8E)-2-amino-8-(4-chlorobenzylidene)-4-(4-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11105307.png)
![1-[4-(Hexyloxy)phenyl]-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11105315.png)
![N-{4-[(1E)-1-{2-[(1-hydroxycyclohexyl)acetyl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B11105322.png)
![N-({N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11105332.png)
